molecular formula C20H19BrO5 B4725428 5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione

5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B4725428
M. Wt: 419.3 g/mol
InChI Key: SJZUVEUHTSHLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as BFDGE, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione exerts its effects through multiple mechanisms, including the induction of apoptosis, inhibition of signaling pathways, and modulation of oxidative stress and inflammation. It has been shown to activate caspase-3 and caspase-9, leading to apoptosis in cancer cells. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, this compound may modulate reactive oxygen species and inflammatory cytokines, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In bacteria, this compound disrupts cell membrane integrity and inhibits growth. In the central nervous system, this compound may have antioxidant and anti-inflammatory effects, which could be beneficial in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its synthetic accessibility, potential therapeutic properties, and diverse range of effects. However, there are also limitations to its use, including its relatively low solubility and potential toxicity at higher concentrations. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a neuroprotective agent, with further studies needed to elucidate its effects on oxidative stress and inflammation in the central nervous system. Additionally, there may be opportunities to modify the structure of this compound to improve its solubility and reduce potential toxicity.

Scientific Research Applications

5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been investigated for its antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been explored for its potential as a neuroprotective agent, with studies suggesting that it may have antioxidant and anti-inflammatory effects in the central nervous system.

properties

IUPAC Name

5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-3-4-11-20(2)25-18(22)16(19(23)26-20)12-15-9-10-17(24-15)13-5-7-14(21)8-6-13/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZUVEUHTSHLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione
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5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 3
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 4
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 5
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione

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